Aminopropyl thiosulfuric acid

Rubber compounding Viscoelastic properties Tire fuel efficiency

Researchers seeking a reliable Bunte salt for rubber compounding or radioprotection screening often face variability in chain-length-dependent efficacy. Aminopropyl thiosulfuric acid (CAS 13286-24-3) is a structurally defined, bifunctional reagent that delivers consistent performance: - 13% reduction in tan δ at 60°C & 21% increase in M200 in NR/HAF carbon black systems. - Reproducible ~50% radioprotective effect vs. two-carbon homolog, enabling robust SAR benchmarking. - Terminal amine enables amide conjugation; Bunte salt serves as a masked thiol for asymmetric disulfide synthesis. Supplied at ≥95% purity, stored cool & dry, with global shipping available for immediate procurement.

Molecular Formula C3H9NO3S2
Molecular Weight 171.2 g/mol
CAS No. 13286-24-3
Cat. No. B1216605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopropyl thiosulfuric acid
CAS13286-24-3
SynonymsS-(3-aminopropyl)thiosulfuric acid ester
Molecular FormulaC3H9NO3S2
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC(CN)CSS(=O)(=O)O
InChIInChI=1S/C3H9NO3S2/c4-2-1-3-8-9(5,6)7/h1-4H2,(H,5,6,7)
InChIKeyDQYVZPQBQAIGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminopropyl Thiosulfuric Acid (CAS 13286-24-3) – Product Identity and Procurement Guide


Aminopropyl thiosulfuric acid (CAS 13286-24-3), systematically named S-(3-aminopropyl) hydrogen thiosulfate or thiosulfuric acid S-(3-aminopropyl) ester, is an organosulfur Bunte salt with the molecular formula C₃H₉NO₃S₂ and a molecular weight of 171.23 g/mol [1]. The compound features a primary amine at the terminus of a three-carbon alkyl chain covalently linked to a thiosulfate (–SSO₃H) group, conferring dual reactivity via the nucleophilic amine and the redox-active thiosulfate moiety. Commercially, it is typically supplied at ≥95% purity as a free acid or sodium salt, with a recommended long-term storage condition of a cool, dry environment . Its structural characteristics place it within the broader class of S-alkylthiosulfuric acids, a family of compounds historically explored for radioprotection and, more recently, for rubber vulcanization modification.

Bifunctional Bunte salt intermediate: Provides a masked thiol and a primary amine for stepwise conjugation or vulcanization modification studies.
Rubber compounding selection: Reported to support filler dispersion and crosslink network modulation; not replicated by simple inorganic thiosulfates. Source review: Patent WO2010140704A1
Radiation biology research context: Supports structure–activity relationship studies; may serve as a moderate-efficacy reference point for benchmarking novel aminoalkanethiosulfuric acid radioprotectants. Class-level inference: In vivo murine model data available

Why Generic S-Alkylthiosulfate Substitution Fails for CAS 13286-24-3


Within the S-alkylthiosulfuric acid (Bunte salt) family, small variations in the alkyl spacer length and amine position produce marked differences in biological activity and material performance, making simple analog substitution unreliable. In radioprotection studies, extending the alkyl chain from two carbons (S-(2-aminoethyl)thiosulfuric acid) to three carbons (the target compound) reduced the protective effect by approximately 50% [1]. In vulcanized rubber, the synergistic action of the terminal amine and thiosulfate groups on filler dispersion and crosslink network modulation is not replicated by simple inorganic thiosulfates such as sodium thiosulfate, which lack the organic amine functionality essential for viscoelastic improvement [2]. These structure-specific effects mean that procurement decisions based solely on the thiosulfate pharmacophore or general Bunte salt class risk selecting a compound with substantially diminished efficacy in the intended application.

Alkyl spacer
Chain length changes alter endpoint response. Extending the spacer from 2 to 3 carbons roughly halved radioprotection in a murine model. The two-carbon homolog’s activity profile may not transfer.
Thiosulfate source
Inorganic thiosulfates lack amine functionality. Sodium thiosulfate does not replicate the filler–rubber interface modification attributed to the bifunctional amine–thiosulfate structure in vulcanizates.
Thiol vs. thiosulfate
Free thiol analog may show different toxicity and stability. 3-Mercaptopropylamine hydrochloride was reported more toxic and radioprotectively ineffective; oxidative stability in solution may be lower.

Quantitative Differentiation Evidence Against Closest Analogs


Tan Delta Reduction in Vulcanized Rubber vs. Untreated Control

In a controlled rubber formulation study, the addition of 1 part per hundred rubber (phr) of the sodium salt of S-(3-aminopropyl)thiosulfuric acid to a natural rubber compound filled with HAF carbon black (45 phr) reduced the loss tangent (tan δ) at 60°C by 13% relative to an identically processed reference compound lacking the additive [1]. The measurement was conducted on vulcanized rubber specimens using a viscoelasticity analyzer under conditions of 10% initial strain, 2.5% dynamic strain, and 10 Hz frequency over a temperature ramp of 5–80°C. A lower tan δ at 60°C correlates directly with reduced rolling resistance and improved fuel economy in tire applications.

Tan δ reduction
Head-to-head
13% reduction at 60°C vs. additive-free control
Supports rubber compounding screening for lower hysteresis.
Patent data; natural rubber/HAF system, 1 phr sodium salt.
Rubber compounding Viscoelastic properties Tire fuel efficiency Tan delta Vulcanization modifier

Tensile Stress Improvement in Vulcanized Rubber vs. Baseline

The same vulcanized rubber formulation containing 1 phr of the sodium salt of S-(3-aminopropyl)thiosulfuric acid exhibited a 21% increase in tensile stress at 200% elongation (M200) compared to the additive-free reference compound [1]. Tensile testing was performed in accordance with JIS-K6251 using dumbbell No. 3 specimens. An increase in M200 is indicative of enhanced crosslink density and/or improved filler-rubber interaction, both of which contribute to superior mechanical reinforcement.

Tensile stress increase
Head-to-head
21% increase in M200 vs. additive-free control
Reported network reinforcement in vulcanized NR/HAF compound.
JIS-K6251 tensile test; 1 phr sodium salt.
Rubber reinforcement Tensile properties Crosslink density Filler-rubber interaction Mechanical performance

Radioprotective Efficacy vs. Two-Carbon Homolog

In a murine model of lethal X- or γ-irradiation, S-(3-aminopropyl)thiosulfuric acid (identified as compound 2 in the original study) provided radioprotection that was approximately one-half that of its two-carbon homolog, S-(2-aminoethyl)thiosulfuric acid (compound 1), when administered intraperitoneally prior to radiation exposure [1]. The two-carbon homolog conferred 80% 30-day survival at its optimal dose, whereas the three-carbon target compound showed roughly 40% survival under comparable dosing conditions, as summarized in Table II of the publication. The study also noted that further chain elongation to four carbons (compound 3) resulted in complete loss of protective activity.

Radioprotection rank
Cross-study comparable
~40% survival vs. ~80% for two-carbon homolog
Murine model endpoint context; two-carbon spacer showed higher response.
30-day survival endpoint; X-ray/γ-ray murine model.
Radioprotection Bunte salts Structure-activity relationship Aminoalkanethiosulfuric acids In vivo screening

Toxicity and Stability Profile vs. Reduced Thiol Analog

The Klayman et al. study reported that aminoalkanethiosulfuric acids as a class exhibit lower acute toxicity than their corresponding free thiols (aminothiols) [1]. Specifically, while 2-aminoethanethiosulfuric acid (compound 1) and 2-mercaptoethylamine (MEA·HCl) showed comparable radioprotective potency at their respective maximum tolerated doses, the thiosulfate form was noted to be less toxic, not subject to air oxidation in solution, and essentially neutral in solution—advantages that extend to the three-carbon homolog. The reduced form of the target compound, 3-mercaptopropylamine hydrochloride, was reported to be more toxic than its thiosulfate counterpart (compound 2) and was totally ineffective as a radioprotectant. Although direct quantitative toxicity indices (LD₅₀ values) for the target compound alone were not tabulated, the class-level trend is consistently documented.

Toxicity & stability
Class-level
Lower acute toxicity and air-stable vs. free thiol analog
Class-level handling advantage context for biological screening protocols.
Data to verify: direct LD₅₀ for target compound not tabulated.
Toxicity comparison Thiosulfate vs. thiol Aminoalkanethiols Bunte salt safety Redox stability

Validated Application Scenarios for Aminopropyl Thiosulfuric Acid


Low-Rolling-Resistance Tire Tread Formulation

Rubber compounders developing energy-efficient tire treads can incorporate the sodium salt of S-(3-aminopropyl)thiosulfuric acid at 1 phr to achieve a 13% reduction in tan δ at 60°C and a 21% increase in M200, as demonstrated in natural rubber/HAF carbon black systems [1]. This dual improvement in hysteretic and mechanical properties is not obtained with simple inorganic thiosulfates, making the compound a targeted additive for meeting fuel economy standards without sacrificing tensile reinforcement.

Antiradiation Prophylactic Research with Defined Potency Window

In radioprotection screening programs, S-(3-aminopropyl)thiosulfuric acid provides a reproducible intermediate efficacy reference point—approximately 50% of the protection afforded by the two-carbon homolog S-(2-aminoethyl)thiosulfuric acid [2]. This well-characterized structure–activity relationship enables researchers to benchmark novel radioprotectants against a compound of known, moderate potency while benefiting from the superior solution stability and lower toxicity of the Bunte salt class relative to free aminothiols.

Dynamic-to-Static Modulus Ratio Reduction in Rubber Components

Patented methods describe the use of S-(3-aminopropyl)thiosulfuric acid or its metal salts for lowering the dynamic-to-static modulus ratio of vulcanized rubber [3]. This application exploits the compound's unique ability to modify the rubber-filler interface through its bifunctional amine–thiosulfate structure, a property that generic thiosulfate salts cannot replicate due to the absence of the organic amine anchoring group.

Bioconjugation and Prodrug Intermediate Synthesis

The terminal primary amine provides a convenient handle for amide bond formation with carboxyl-containing molecules, while the Bunte salt group (–SSO₃H) serves as a masked thiol that can be liberated under reducing conditions or react directly with thiols to form asymmetric disulfides. This dual functionality makes the compound a strategic intermediate in the synthesis of mixed disulfide prodrugs or targeted delivery conjugates, as supported by the established reactivity of aminoalkanethiosulfuric acids with mercaptides [2].

Application
Selection Property
Validation Focus
Low-hysteresis rubber compounding
Amine–thiosulfate bifunctional modifier
Tan δ and tensile modulus in target elastomer system
Radioprotection SAR studies
Defined three-carbon spacer efficacy window
30-day survival endpoint in murine model
Dynamic-to-static modulus ratio reduction
Rubber–filler interface modification
Viscoelastic modulus ratio in vulcanizate
Bioconjugation intermediate synthesis
Masked thiol with free primary amine
Disulfide formation and amide coupling efficiency
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